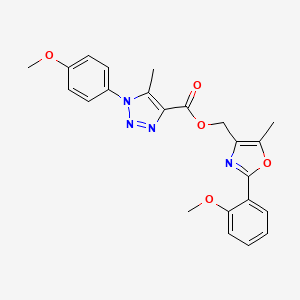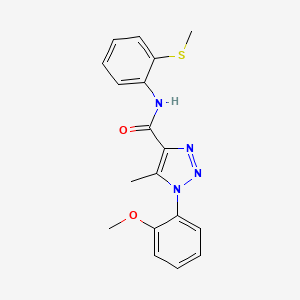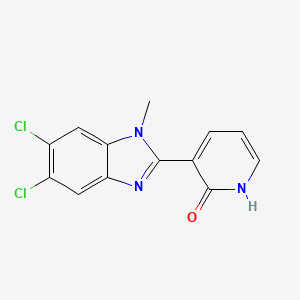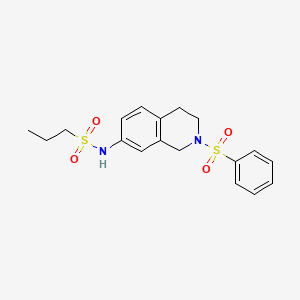
(6-Methoxypyrazin-2-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-Methoxypyrazin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2137793-02-1 . It has a molecular weight of 212.08 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is1S/C6H9N3O.2ClH/c1-10-6-4-8-3-5(2-7)9-6;;/h3-4H,2,7H2,1H3;2*1H . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 212.08 . The melting point of the compound is between 144-145°C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
(6-Methoxypyrazin-2-yl)methanamine dihydrochloride derivatives have been explored for their antimicrobial properties. Research by Thomas, Adhikari, and Shetty (2010) on quinoline derivatives carrying a 1,2,3-triazole moiety, which includes (6-methoxypyrazin-2-yl)methanamine, demonstrated moderate to very good antibacterial and antifungal activities against pathogenic strains. This suggests its potential in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Stroke Treatment Applications
Recent advances in stroke treatment research have highlighted the potential of quinolylnitrones, including (6-methoxypyrazin-2-yl)methanamine derivatives. These compounds show promising therapeutic applications, demonstrating potent thrombolytic activity, free radicals scavenging power, non-toxicity, and blood-brain barrier permeability (Marco-Contelles, 2020).
Antitumor Activity
A series of functionalized (6-methoxypyrazin-2-yl)methanamine derivatives, including ferrocene-containing ones, has been synthesized and tested for antitumor activity. Károlyi et al. (2012) reported that these derivatives displayed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, indicating their potential in cancer treatment (Károlyi et al., 2012).
Polymerization Inhibition in Cancer Therapy
Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, a derivative of (6-methoxypyrazin-2-yl)methanamine, has been identified as a potent antiproliferative agent against human cancer cells. Minegishi et al. (2015) found that it inhibited tubulin polymerization, leading to G2/M cell cycle arrest in cancer cells, indicating its potential use in cancer therapy (Minegishi et al., 2015).
Ring-Opening Polymerization
The use of (6-methoxypyrazin-2-yl)methanamine derivatives in catalyzing ring-opening polymerization has been explored. Kwon, Nayab, and Jeong (2015) synthesized zinc(II) complexes with derivatives of (6-methoxypyrazin-2-yl)methanamine, which efficiently initiated the ring-opening polymerization of rac-lactide, showing preference for heterotactic polylactide (Kwon, Nayab, & Jeong, 2015).
Synthesis of Asymmetrically Substituted Methoxypyrazines
Candelon et al. (2010) reported a novel synthetic route to asymmetrically substituted methoxypyrazine derivatives, including (6-methoxypyrazin-2-yl)methanamine. This synthesis method can be applied to generate a variety of biologically active substances and wine flavor components (Candelon et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
(6-methoxypyrazin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c1-10-6-4-8-3-5(2-7)9-6;;/h3-4H,2,7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJBAZAPERXGRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2382205.png)
![N-(1-cyanocyclobutyl)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2382206.png)
![3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2382208.png)



![4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol](/img/structure/B2382219.png)
![N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2382221.png)



![1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2382226.png)
![5-(4-fluorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2382227.png)